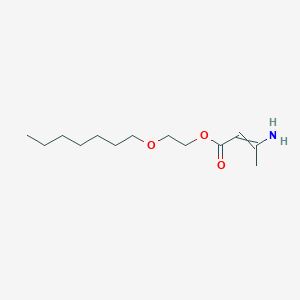

2-(Heptyloxy)ethyl 3-aminobut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

88284-46-2 |

|---|---|

Molecular Formula |

C13H25NO3 |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

2-heptoxyethyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-16-9-10-17-13(15)11-12(2)14/h11H,3-10,14H2,1-2H3 |

InChI Key |

JZFWTYAFWKHWKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOCCOC(=O)C=C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Heptyloxy Ethyl 3 Aminobut 2 Enoate

Esterification Routes Utilizing 2-(Heptyloxy)ethanol

The formation of the ester bond is a cornerstone of this synthetic approach, utilizing the readily available alcohol, 2-(heptyloxy)ethanol. This can be achieved through either direct esterification with the corresponding carboxylic acid or via a transesterification reaction with a more common ester of 3-aminobut-2-enoic acid.

Direct Esterification Approaches

Direct esterification, a classic and straightforward method, involves the reaction of 3-aminobut-2-enoic acid with 2-(heptyloxy)ethanol, typically in the presence of an acid catalyst. The most common of these is the Fischer-Speier esterification, which utilizes a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to drive the reaction toward the ester product.

3-Aminobut-2-enoic acid + 2-(Heptyloxy)ethanol --(H+)--> 2-(Heptyloxy)ethyl 3-aminobut-2-enoate + H2O

To ensure a high yield, the equilibrium of this reaction must be shifted to the right. This is typically achieved by removing the water formed during the reaction, either through azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent. While this method is direct, it can present challenges due to the potential for side reactions involving the amino group of the 3-aminobut-2-enoic acid, which can be protonated by the strong acid catalyst, reducing its nucleophilicity.

Transesterification Strategies

Transesterification offers a milder and often more efficient alternative to direct esterification. This method involves reacting a simple alkyl ester of 3-aminobut-2-enoic acid, such as methyl 3-aminobut-2-enoate or ethyl 3-aminobut-2-enoate, with 2-(heptyloxy)ethanol in the presence of a catalyst. The equilibrium is driven in favor of the desired product by removing the more volatile alcohol (methanol or ethanol) by distillation.

The general reaction is as follows:

Alkyl 3-aminobut-2-enoate + 2-(Heptyloxy)ethanol --(Catalyst)--> this compound + Alkyl alcohol

A variety of catalysts can be employed for this transformation, including acids, bases, and organometallic compounds. The choice of catalyst can significantly impact the reaction rate and yield. Recent advancements have focused on the development of environmentally benign and reusable heterogeneous catalysts.

| Catalyst | Typical Reaction Conditions | Reported Efficiency for Analogous Reactions |

|---|---|---|

| Boric Acid (B(OH)3) | Solvent-free, elevated temperature | High yields for a variety of primary and secondary alcohols. nih.gov |

| Boron Trifluoride Etherate (BF3·OEt2) | Solvent, mild temperature | Good to excellent yields with aliphatic and aromatic alcohols. nih.gov |

| Silica Supported Boric Acid (SiO2-B(OH)3) | Solvent-free, heterogeneous | Excellent yields (87–95%) with a wide range of alcohols. rsc.org |

| Nanocrystalline CeO2 on MFI Zeolite | Solvent-free, heterogeneous | High conversion (97%) for transesterification with n-amyl alcohol. |

| Magnetic CuFe2O4 Nanoparticles | Neutral conditions, heterogeneous | High yields and catalyst can be recycled multiple times. researchgate.net |

Enamine Formation Pathways from Precursors

An alternative and highly effective strategy for the synthesis of this compound involves the formation of the enamine functionality from a suitable β-dicarbonyl precursor. This approach benefits from the high reactivity of β-keto esters towards amines.

Condensation Reactions with Carbonyl Precursors

This pathway commences with the synthesis of the precursor, 2-(heptyloxy)ethyl acetoacetate (B1235776). This intermediate can be readily prepared via the transesterification of a common acetoacetate, such as ethyl acetoacetate, with 2-(heptyloxy)ethanol, using similar catalytic systems as described in section 2.1.2.

Once 2-(heptyloxy)ethyl acetoacetate is obtained, it can be converted to the target enamine through a condensation reaction with an amine source, typically ammonia (B1221849). This reaction is generally facile due to the enhanced reactivity of the ketone carbonyl in the β-keto ester system.

The reaction is as follows:

2-(Heptyloxy)ethyl acetoacetate + NH3 --(Catalyst)--> this compound + H2O

A variety of catalysts can facilitate this transformation, often under mild conditions. The selection of the catalyst can influence the reaction rate and the purity of the final product.

| Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|

| Acetic Acid | Solvent-free, ultrasound | Inexpensive and environmentally benign. organic-chemistry.org |

| Gold(III) Chloride | Solvent | High yields (61-98%) under mild conditions. acgpubs.org |

| Cobalt(II) Chloride | Solvent-free, room temperature | Simple procedure with high yields (75-95%). acgpubs.org |

| Scandium(III) Triflate (Sc(OTf)3) | Solvent-free | Catalytic amount needed for efficient conversion. acgpubs.org |

| Ferric(III) Ammonium (B1175870) Nitrate | Solvent-free, room temperature | Good yields (69-92%) under mild conditions. acgpubs.org |

Nucleophilic Addition to Alkynes or Nitriles

While less common for the synthesis of this specific type of β-enamino ester, nucleophilic addition reactions to alkynes or nitriles represent alternative synthetic disconnections. For instance, the Blaise reaction involves the reaction of a nitrile with an organozinc reagent derived from an α-haloester, which upon hydrolysis can yield a β-enamino ester. However, the multi-step nature and the use of organometallic reagents make this a less direct route compared to the condensation of β-keto esters.

More modern approaches include the hydroamination of alkynes. The intermolecular hydroamination of an appropriately substituted alkyne with an amine could potentially lead to the desired enamine structure. These reactions often require transition metal catalysts, and controlling the regioselectivity to obtain the desired isomer is a key challenge. organic-chemistry.org

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound hinges on controlling the chemo- and regioselectivity of the chosen reactions.

In the direct esterification route, the primary chemoselectivity challenge is to prevent N-acylation or other side reactions involving the amino group. This can be addressed by using a protecting group for the amine, which would add extra steps to the synthesis, or by carefully selecting reaction conditions that favor O-acylation.

For the transesterification pathway, the selectivity is generally high for the desired ester exchange, especially when using catalysts that are selective for the transesterification of β-keto esters over other ester types. nih.gov

In the enamine formation pathway , the key consideration is regioselectivity. The reaction of 2-(heptyloxy)ethyl acetoacetate with ammonia must selectively occur at the ketone carbonyl over the ester carbonyl. Fortunately, the ketone is significantly more electrophilic and thus more reactive towards nucleophilic attack by the amine. This inherent difference in reactivity generally ensures high regioselectivity for the formation of the desired enamine.

Another aspect of selectivity in enamine synthesis is the potential for the formation of geometric isomers (E/Z). The stereochemical outcome can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. organic-chemistry.org For many applications, the mixture of isomers may be suitable, or specific conditions can be optimized to favor the formation of one isomer.

Catalytic Approaches in Synthesis

The conversion of a β-keto ester like 2-(heptyloxy)ethyl acetoacetate to its corresponding β-enaminoester, this compound, is effectively achieved through the use of catalysts. These catalysts activate the carbonyl group of the keto ester, facilitating nucleophilic attack by an amine source, typically ammonia or an ammonium salt, followed by dehydration to yield the stable enamine product. Several classes of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have proven effective for this transformation.

Lewis Acid Catalysis

Lewis acids are a cornerstone in the synthesis of β-enaminoesters due to their ability to coordinate with the carbonyl oxygen of the β-keto ester. This coordination enhances the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack by the amine. A variety of Lewis acids have been employed for this purpose. For instance, metal triflates, halides, and other salts can effectively catalyze the reaction. Catalysts such as Indium(III) bromide (InBr₃), Tin(IV) chloride (SnCl₄), and Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃) have been shown to promote the enamination of 1,3-dicarbonyl compounds under mild conditions. nih.gov Calcium(II) trifluoroacetate (Ca(CF₃COO)₂) is another efficient Lewis acid catalyst noted for its chemo- and regio-selective enamination capabilities. nih.gov The general mechanism involves the activation of the keto group, followed by the addition of the amine and subsequent elimination of water, which is often facilitated by the catalyst. youtube.com

Brønsted Acid Catalysis

Brønsted acids are also widely used and offer a practical and often more economical alternative to Lewis acid catalysts. Simple organic acids like acetic acid can be used in catalytic amounts to protonate the carbonyl oxygen, thereby activating the substrate towards nucleophilic attack. organic-chemistry.org Inorganic Brønsted acids and their salts, such as ammonium chloride (NH₄Cl) and glycine (B1666218) hydrochloride, have been demonstrated to be inexpensive, non-toxic, and effective catalysts for the condensation of β-dicarbonyls with amines, often under solvent-free (neat) conditions. researchgate.netresearchgate.net These reactions typically proceed with high efficiency, and the straightforward work-up procedures add to their synthetic utility. researchgate.net

Transition Metal Catalysis

Certain transition metal complexes have emerged as powerful catalysts for C-N bond formation, including the synthesis of β-enaminoesters. Gold(I) complexes, often used in conjunction with a silver co-catalyst (e.g., [(PPh₃)AuCl]/AgOTf), have been shown to be highly effective for the reaction between 1,3-dicarbonyl compounds and primary amines. nih.gov These reactions can proceed at room temperature with low catalyst loadings and under solvent-free conditions, offering good to excellent yields. nih.gov Copper-based catalysts have also been utilized, particularly in asymmetric variations of the amination reaction to produce chiral α-amino dicarbonyl compounds when using different nitrogen sources. rsc.orgacs.org

Biocatalysis

The use of enzymes represents a green and highly selective approach to amination reactions. Transaminases (TAs), for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.gov While the direct amination of β-keto acids is challenging due to substrate instability, the use of more stable β-keto esters as substrates is a promising alternative. nih.gov Engineered ω-transaminases have shown activity towards β-keto esters, paving the way for the biocatalytic synthesis of chiral β-amino esters, which are precursors to the corresponding enamines. nih.gov This approach offers the potential for high enantioselectivity under mild, aqueous reaction conditions.

The table below summarizes various catalytic systems applicable to the synthesis of β-enaminoesters from β-keto esters, which could be adapted for the preparation of this compound.

Table 1. Catalytic Systems for the Synthesis of β-Enaminoesters

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Lewis Acid | InBr₃, SnCl₄, Bi(TFA)₃ | Solvent-free or organic solvent (e.g., CH₂Cl₂), Room Temp. to moderate heating | High efficiency, Mild conditions, Good functional group tolerance |

| Brønsted Acid | Acetic Acid, NH₄Cl | Solvent-free or solvent (e.g., Ethanol), Room Temp. to 50 °C | Inexpensive, Low toxicity, Simple work-up |

| Transition Metal | [(PPh₃)AuCl]/AgOTf | Solvent-free, Room Temperature | Low catalyst loading, High yields, Very mild conditions |

| Biocatalyst | Engineered ω-Transaminase | Aqueous buffer, Room Temperature | High selectivity (enantioselectivity), Environmentally benign, Mild conditions |

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

A comprehensive review of available scientific databases and scholarly articles has found no specific published research detailing the chemical reactivity and mechanistic investigations of this compound.

While the broader class of compounds known as enamines, and more specifically, derivatives of 3-aminobut-2-enoate, have been the subject of chemical research, information pertaining to the unique properties conferred by the 2-(heptyloxy)ethyl substituent is not present in the public domain. The specific inquiries into the enamine tautomerism, nucleophilic reactivity, and photochemical behavior of this particular compound did not yield any direct research findings.

General principles of enamine chemistry suggest that this compound would exhibit reactivity characteristic of this functional group. Enamines are known to exist in equilibrium with their iminium tautomers and serve as versatile nucleophiles in various organic transformations. However, the precise influence of the 2-(heptyloxy)ethyl group on these properties, including its impact on tautomeric equilibria, conformational dynamics, and reactivity in electrophilic additions, substitutions, and cycloaddition reactions, has not been documented. Similarly, no studies on the photochemical reactivity or excited-state dynamics of this specific molecule could be located.

The absence of published data prevents a detailed and scientifically accurate discussion of the topics outlined in the initial request. Any attempt to provide such an analysis would be speculative and not based on empirical evidence. Further investigation into this compound would require original laboratory research to elucidate its chemical behavior and properties.

Chemical Reactivity and Mechanistic Investigations of 2 Heptyloxy Ethyl 3 Aminobut 2 Enoate

Photochemical Reactivity and Excited State Dynamics

Photoexcitation Mechanisms of Enamines

Enamines, as electron-rich species, can participate in photochemical reactions. Upon absorption of light, they can be promoted to an electronically excited state, enhancing their ability to act as single-electron donors. frontiersin.org This photoexcitation can initiate reactions by forming a photoactive electron donor-acceptor (EDA) complex with a suitable electron-accepting substrate. frontiersin.orgnih.gov Light-induced single electron transfer (SET) from the enamine to the acceptor generates a radical cation from the enamine and a radical anion from the acceptor, leading to the formation of radical species under mild conditions. nih.govacs.org Another pathway involves the enamine itself acting as a photosensitizer, directly reaching an excited state and then triggering the formation of radicals from other molecules in the system. frontiersin.org

Enamine-Mediated Radical Chain Processes

The radicals generated through photoexcitation can initiate radical chain processes. nih.gov An enamine radical cation, formed via single-electron transfer, can lead to the formation of α-amino radicals. beilstein-journals.orgbeilstein-journals.org These radical intermediates are central to chain propagation steps. For instance, in certain photochemical alkylations, the process is governed by a delicate balance between the light-triggered initiation step and the subsequent radical chain propagation, both of which can be mediated by the enamine species. nih.gov Quantum yield measurements in related systems have confirmed that a radical chain mechanism is often operative, where one photochemical event leads to multiple chemical transformations. nih.govnih.gov

Transition Metal-Catalyzed Transformations

Allylic Amination and Related Reactions

Transition metals, particularly palladium, are widely used to catalyze allylic amination reactions. acs.orgnih.gov In these reactions, an amine nucleophile displaces a leaving group from an allylic substrate. While direct C-H amination is a modern approach, the more classical methods involve the use of allylic alcohols, carbonates, or chlorides. acs.orgorganic-chemistry.org β-Enamino esters could potentially serve as nitrogen nucleophiles in such transformations, although their reactivity would be influenced by the steric and electronic properties of the ester and amine substituents. The regioselectivity and stereoselectivity of these reactions are typically controlled by the choice of metal catalyst and ligands. nih.govorganic-chemistry.org

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed for the synthesis of enamines from vinyl halides or triflates and amines. Conversely, enamines or their derivatives can sometimes participate as coupling partners. While less common than their use as nucleophiles, C-H activation of β-enaminones has been explored for the synthesis of more complex heterocyclic structures. rsc.org Research has also demonstrated the palladium-catalyzed cross-coupling of various amines and amino acid esters with aryl halides, indicating a broad scope for C-N bond formation. researchgate.net

Organocatalytic Applications and Reaction Pathways

Aldol (B89426) and Mannich Type Reactions

Enamines are classic intermediates in organocatalysis, most notably in Aldol and Mannich reactions. nih.gov In these reactions, a catalytic amount of a chiral secondary amine (like proline) reacts with a ketone or aldehyde to form a chiral enamine intermediate in situ. This enamine then acts as a nucleophile.

Aldol Reaction: The enamine attacks an aldehyde or ketone, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion releases the β-hydroxy carbonyl product and regenerates the catalyst. nih.gov This method is a cornerstone of asymmetric organocatalysis for producing chiral building blocks.

Mannich Reaction: This is a three-component reaction where the enamine nucleophile attacks a pre-formed iminium ion (generated from an aldehyde and another amine). researchgate.netwikipedia.org This results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org β-Keto esters are common substrates for Mannich reactions, reacting with aldehydes and amines to produce highly functionalized β-amino esters. nih.govresearchgate.net

Summary Table of General Enamine Reactivity

| Reaction Type | General Role of Enamine/β-Enamino Ester | Key Intermediates | Catalyst Type |

| Photoexcitation | Electron Donor / Photosensitizer | Enamine Radical Cation | Light (Photocatalysis) |

| Radical Chain Process | Chain Propagator / Radical Precursor | α-Amino Radical | Light / Radical Initiator |

| Allylic Amination | Nitrogen Nucleophile | π-Allyl Metal Complex | Transition Metal (e.g., Pd) |

| Cross-Coupling | Nucleophile / C-H Activation Substrate | Organometallic Species | Transition Metal (e.g., Pd, Cu) |

| Aldol Reaction | Nucleophile (via in situ formation) | Enamine, Iminium Ion | Organocatalyst (e.g., Proline) |

| Mannich Reaction | Nucleophile | Enamine, Iminium Ion | Organocatalyst or Acid/Base |

Alpha-Alkylation and Alkenylation Reactions

The alpha-alkylation and alkenylation of β-enaminoesters, such as 2-(Heptyloxy)ethyl 3-aminobut-2-enoate, represent a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon bonds at the α-position. This reactivity is analogous to the well-established Stork enamine alkylation, which provides a milder alternative to the direct alkylation of enolates. acs.orgwikipedia.orgyoutube.com The nucleophilic character of the α-carbon in the enamine system is central to these transformations.

The general mechanism for the alpha-alkylation of a β-enaminoester involves the reaction of the enamine, which exists in equilibrium with its iminium tautomer, with an electrophilic alkylating or alkenylating agent. The lone pair of electrons on the nitrogen atom initiates the process by pushing electron density to the α-carbon, which then attacks the electrophile. This results in the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate regenerates the carbonyl group and yields the α-substituted β-ketoester. youtube.compearson.com

Detailed research on the broader class of β-enaminoesters has demonstrated their reactivity with a range of electrophiles. While specific studies on this compound are not prevalent in the reviewed literature, the following table summarizes the expected outcomes based on the known reactivity of analogous compounds.

| Electrophile Type | Example | Expected Product after Hydrolysis |

| Alkyl Halide | Methyl Iodide | 2-Acetyl-3-oxononanoic acid 2-(heptyloxy)ethyl ester |

| Allylic Halide | Allyl Bromide | 2-Acetyl-2-allyl-3-oxononanoic acid 2-(heptyloxy)ethyl ester |

| Benzylic Halide | Benzyl Bromide | 2-Acetyl-2-benzyl-3-oxononanoic acid 2-(heptyloxy)ethyl ester |

| α-Halo Ketone | Bromoacetone | 2-Acetyl-2-(2-oxopropyl)-3-oxononanoic acid 2-(heptyloxy)ethyl ester |

| Michael Acceptor | Acrylonitrile | 2-Acetyl-2-(2-cyanoethyl)-3-oxononanoic acid 2-(heptyloxy)ethyl ester |

This table is illustrative and based on the general reactivity of β-enaminoesters.

The regioselectivity of these reactions is a critical aspect. For unsymmetrical ketones, the formation of the enamine can lead to different regioisomers, and the conditions for alkylation can be tuned to favor one over the other. libretexts.orgkhanacademy.org However, for a β-enaminoester like this compound, the α-position is unambiguously defined.

Alkenylation at the α-position has also been explored, although it is less common than alkylation. Catalytic methods for the β-C-H alkenylation of α-enamino-ketones with simple alkynes have been developed, suggesting that similar transformations could be applied to β-enaminoesters. nih.govrsc.org

Role of Brønsted Acid Catalysis

Brønsted acids play a multifaceted and crucial role in the chemistry of β-enaminoesters, from their synthesis to their subsequent reactions. nih.govbohrium.com The catalytic activity of Brønsted acids is primarily associated with the activation of reactants and the stabilization of intermediates through protonation.

In the context of the formation of β-enaminoesters from β-ketoesters and amines, a Brønsted acid catalyst facilitates the condensation reaction. researchgate.netorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the β-ketoester, which enhances its electrophilicity and promotes the nucleophilic attack by the amine. masterorganicchemistry.com The acid then catalyzes the dehydration of the resulting hemiaminal intermediate to form the enamine product. masterorganicchemistry.com Studies have shown that even mild Brønsted acids like ammonium (B1175870) chloride or acetic acid can effectively catalyze this transformation. researchgate.netorganic-chemistry.org

The influence of Brønsted acids extends to the reactivity of the β-enaminoester itself. The nitrogen atom of the enamine can be protonated, which can influence the equilibrium between the enamine and its iminium tautomer. This protonation can affect the nucleophilicity of the α-carbon and thus the rate and outcome of alkylation and other reactions. mst.edu

Furthermore, in certain reactions, Brønsted acids can act as co-catalysts. For instance, in some photocatalytic radical addition reactions involving α-amino C-H bonds, the presence of a Brønsted acid like trifluoroacetic acid (TFA) has been shown to accelerate the carbon-carbon bond-forming step. nih.gov This suggests a role for Brønsted acids in activating Michael acceptors towards radical addition.

The choice of Brønsted acid can also influence the stereochemical outcome of reactions. In the synthesis of β-enaminones, the stereochemistry of the product can be controlled by the choice of Brønsted acid, which dictates the protonation of an allenol intermediate. nih.govbohrium.com

The following table summarizes the key roles of Brønsted acid catalysis in the chemistry of β-enaminoesters, based on general findings in the field.

| Process | Role of Brønsted Acid | Example of Acid |

| Synthesis of β-enaminoesters | Activation of carbonyl group, catalysis of dehydration | Acetic acid, Ammonium chloride researchgate.netorganic-chemistry.org |

| Alpha-Alkylation | Protonation of enamine nitrogen, influencing reactivity | General acid catalysis |

| Radical Addition Reactions | Activation of Michael acceptor | Trifluoroacetic acid (TFA) nih.gov |

| Stereoselective Synthesis | Control of stereochemistry via protonation of intermediates | Various Brønsted acids nih.govbohrium.com |

This table is based on general principles and findings for β-enaminoesters and related compounds.

While direct mechanistic studies on this compound are not available, the established principles of Brønsted acid catalysis in enamine chemistry provide a strong framework for understanding and predicting its behavior in acid-mediated reactions.

Advanced Spectroscopic and Structural Elucidation of 2 Heptyloxy Ethyl 3 Aminobut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the covalent structure of 2-(heptyloxy)ethyl 3-aminobut-2-enoate. The expected chemical shifts can be predicted based on the known spectra of similar β-enamino esters. chemicalbook.com The enamine tautomer is characterized by the presence of vinylic and amine protons and distinct carbon signals for the C=C double bond.

The ¹H NMR spectrum is expected to show characteristic signals for the heptyloxy chain, the ethyl linker, the vinyl proton, the methyl group on the double bond, and the amine protons. The vinyl proton (C2-H) would likely appear as a singlet around 4.3 ppm, while the N-H protons are expected to be broad singlets. The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C=O) expected around 170 ppm and the carbons of the enamine double bond (C2 and C3) appearing at approximately 83 ppm and 160 ppm, respectively.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the heptyloxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

Predicted NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~170.0 |

| 2 | ~4.3 (s, 1H) | ~83.0 |

| 3 | - | ~160.0 |

| 4 | ~1.8 (s, 3H) | ~19.0 |

| 1' | ~4.1 (t, 2H) | ~63.0 |

| 2' | ~3.6 (t, 2H) | ~69.0 |

| 1'' | ~3.4 (t, 2H) | ~71.0 |

| 2''-6'' | ~1.3-1.5 (m, 10H) | ~22.0-32.0 |

| 7'' | ~0.9 (t, 3H) | ~14.0 |

| NH₂ | ~7.3 (br s, 1H), ~6.9 (br s, 1H) | - |

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms and kinetics in real-time without the need for sample isolation. acs.org This technique could be employed to monitor the synthesis of this compound, which is typically formed by the condensation of 2-(heptyloxy)ethyl acetoacetate (B1235776) with an ammonia (B1221849) source. biosynth.com

By acquiring NMR spectra at regular intervals directly from the reaction mixture, one can track the disappearance of starting material signals and the appearance of product signals. researchgate.net This allows for the identification of reaction intermediates, such as hemiaminals or iminium ions, which are often transient and difficult to detect by other means. acs.orgacs.org For instance, monitoring the reaction could help optimize conditions (temperature, catalyst, reaction time) to maximize the yield and minimize the formation of byproducts. The rate-determining step of the enamine formation could also be investigated under various experimental conditions. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₃H₂₅NO₃), the calculated molecular weight is 243.18 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 244.19.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation patterns of esters and amines are well-documented. libretexts.org Key fragmentation pathways for this molecule would likely include:

α-cleavage adjacent to the nitrogen atom and the carbonyl group.

McLafferty rearrangement , if a transferable γ-hydrogen is available. youtube.com

Cleavage of the ether and ester linkages, leading to the loss of the heptyloxy group or the entire heptyloxyethyl side chain. scispace.com

Predicted Key Fragments in the Mass Spectrum:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 243 | [C₁₃H₂₅NO₃]⁺ | Molecular Ion (M⁺) |

| 144 | [C₆H₁₀NO₃]⁺ | Loss of heptene (C₇H₁₄) via rearrangement |

| 128 | [C₅H₆NO₃]⁺ | Loss of the heptyloxy group (•OC₇H₁₅) |

| 100 | [C₄H₆NO₂]⁺ | Cleavage of the ester ethyl group and loss of CO |

| 84 | [C₄H₆NO]⁺ | Loss of the 2-(heptyloxy)ethyl ester group |

| 57 | [C₄H₉]⁺ | Heptyl chain fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic conjugation system.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific bonds and functional groups. For this compound, the key absorption bands are predicted based on data from ethyl 3-aminocrotonate.

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1660-1720 cm⁻¹ for the ester carbonyl group. The conjugation with the C=C bond and intramolecular hydrogen bonding with the N-H group typically shifts this peak to a lower wavenumber compared to a saturated ester.

C=C stretching: A band in the region of 1600-1650 cm⁻¹.

C-O stretching: Absorptions in the 1100-1300 cm⁻¹ region for the ester and ether C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Enamino esters possess a conjugated π-system (O=C-C=C-N), which gives rise to characteristic UV absorption. An enamine will absorb UV light at a longer wavelength than a comparable unconjugated alkene due to the extended conjugation involving the nitrogen lone pair. masterorganicchemistry.com The λₘₐₓ for this compound is expected to be in the range of 270-290 nm.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure exists for the title compound, the structure of a close analogue, Methyl 3-aminobut-2-enoate, has been reported. researchgate.net This study reveals that the molecule is nearly planar, a feature attributed to the delocalization of electrons across the enamine system. A key feature is a strong intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring (S(6) motif). In the crystal lattice, molecules are further linked by intermolecular N—H···O hydrogen bonds, forming chains. researchgate.net

It is highly probable that this compound would adopt a similar planar conformation stabilized by the same intramolecular hydrogen bond. The long, flexible heptyloxyethyl chain would significantly influence the crystal packing, likely leading to segregation of the polar enamino ester headgroups and the nonpolar alkyl tails, potentially forming layered structures.

Hypothetical Crystallographic Data based on Analogue:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Intramolecular N—H···O hydrogen bond |

| Packing Motif | Layered structure due to alkyl chain |

Advanced X-ray Techniques (e.g., XANES, EXAFS, GIWAXS) for Microstructural Analysis

Advanced X-ray techniques are crucial for analyzing materials that are not single crystals, such as polycrystalline powders, amorphous solids, or thin films, providing insight into local atomic environments and larger-scale morphology.

X-ray Absorption Near Edge Structure (XANES): XANES, also known as NEXAFS, is element-specific and provides information about the oxidation state and coordination environment of a selected atom. nih.govsemanticscholar.org Nitrogen K-edge XANES could be used to probe the local electronic structure of the nitrogen atom in this compound. The spectrum would show characteristic peaks corresponding to transitions from the 1s core level to unoccupied π* and σ* orbitals, which are sensitive to the chemical bonding (e.g., amine vs. amide vs. nitrile). researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local atomic structure around a specific element, including bond distances and coordination numbers for the nearest neighboring atoms. nih.gov For an organic molecule like this, EXAFS at the nitrogen K-edge could determine the N-C and N-H bond distances.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for characterizing the structure and orientation of molecules in thin films, which is particularly relevant for applications in organic electronics or coatings. rsc.orgnih.gov If this compound were deposited as a thin film on a substrate, GIWAXS could determine how the molecules are packed and oriented relative to the surface. xenocs.comazom.com For instance, it could reveal whether the molecules adopt a "face-on" (π-system parallel to the substrate) or "edge-on" (π-system perpendicular to the substrate) orientation, which is critical for properties like charge transport in organic semiconductors. xenocs.com

Lack of Theoretical and Computational Data for this compound

Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing the theoretical and computational chemistry of this specific molecule as requested. The strict requirement to focus solely on "this compound" cannot be met due to the absence of published research data for this compound in the areas specified in the outline.

General theoretical studies on the broader class of compounds known as enaminones, and on simpler analogues such as ethyl 3-aminobut-2-enoate, are available. These studies utilize methods like Density Functional Theory (DFT) and other quantum chemical calculations to investigate the electronic structure, reactivity, and conformational properties of the enaminone moiety. However, these findings are not specific to the heptyloxyethyl ester derivative and extrapolating this data would not adhere to the required scientific accuracy for the requested compound.

Further research, specifically targeting this compound through dedicated computational studies, would be necessary to generate the data required to fulfill the requested article outline. Without such studies, any discussion on its specific electronic structure, reaction energetics, conformational analysis, transition states, and reactivity profiles would be purely speculative.

Therefore, the following sections of the requested article remain unwritten due to the lack of available data:

Theoretical and Computational Chemistry Studies5.1. Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics 5.2. Molecular Dynamics (MD) Simulations for Conformational Analysis 5.3. Quantum Chemical Calculations of Transition States and Intermediates 5.4. Prediction of Reactivity and Selectivity Profiles

Following a comprehensive search, there is insufficient information available in the public domain regarding the chemical compound "2-(Heptyloxy)ethyl 3-aminobut-2-enoate" to generate the requested article. The search results did not yield specific data on its applications and emerging roles in synthetic chemistry, including its use as a precursor in heterocyclic synthesis, its role in enantioselective catalysis, the development of novel reaction methodologies involving it, or its applications in building complex molecular scaffolds.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline and content requirements of the user's request. The available information is on related but distinct compounds, which falls outside the specified scope of the inquiry.

Future Research Directions and Perspectives

Exploration of New Reaction Manifolds

The reactivity of enamines, such as 2-(heptyloxy)ethyl 3-aminobut-2-enoate, is well-established in organic synthesis, primarily as nucleophiles. masterorganicchemistry.com However, the unique structural features of this specific compound—namely the heptyloxyethyl ester group—may allow for the exploration of novel reaction manifolds. Future research could focus on:

Intramolecular Cyclization Reactions: The ether and ester functionalities in the side chain could participate in intramolecular cyclization reactions under various conditions. For instance, acid-catalyzed reactions could promote cyclization to form novel heterocyclic structures.

Metal-Catalyzed Cross-Coupling Reactions: While enamines are not traditional coupling partners, the development of new catalytic systems could enable their participation in cross-coupling reactions. Research into palladium, copper, or nickel-catalyzed reactions could unveil new carbon-carbon and carbon-heteroatom bond-forming strategies.

Asymmetric Transformations: The development of chiral catalysts for reactions involving this compound could lead to the synthesis of enantiomerically enriched products. This would be particularly valuable for applications in medicinal chemistry and materials science.

Bioorthogonal Chemistry: The design of enamine N-oxides from this compound could serve as a linchpin in bioorthogonal associative and dissociative reactions, enabling the attachment and detachment of molecules from biomacromolecules in biological settings. nih.gov

Integration into Flow Chemistry and Sustainable Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. evonik.comamt.uknih.gov The integration of the synthesis and reactions of this compound into continuous flow systems is a promising avenue for future research. Key areas of investigation would include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production, avoiding the need for storage of potentially unstable intermediates. nih.gov

Reaction Optimization: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating rapid optimization of reactions involving this enamine. amt.uk

Hazardous Chemistry: Reactions involving hazardous reagents or intermediates can be performed more safely in the small volumes of a flow reactor. nih.gov

Green Chemistry: Flow chemistry aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and often allowing for the use of more environmentally benign solvents. vapourtec.com

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. nih.gov Theoretical studies on this compound could guide the experimental design of new reactions and catalysts. Future computational work could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into the mechanisms of reactions involving this compound. researchgate.net

Catalyst Design: Computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic systems for transformations of this enamine.

Predicting Stereoselectivity: For asymmetric reactions, computational models can predict the stereochemical outcome, aiding in the design of highly stereoselective syntheses.

Understanding Enamine Pyramidalization: The direction of pyramidalization of the enamine nitrogen can significantly affect its reactivity. rsc.org Computational studies can explore this aspect for this compound to predict and enhance its reactivity.

Development of Advanced Analytical Techniques for In Situ Monitoring

The ability to monitor reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. The development of advanced analytical techniques for the in situ monitoring of reactions involving this compound is a critical area for future research. spectroscopyonline.com Potential techniques include:

In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. acs.orgmt.com

Mass Spectrometry: Real-time monitoring using mass spectrometry can provide detailed information about the species present in a reaction mixture.

Process Analytical Technology (PAT): The integration of these analytical techniques into a PAT framework would enable a deeper understanding and control of processes involving this compound, leading to more robust and reproducible synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.